molecular formula C22H24N6O11 B038725 2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine CAS No. 114043-34-4

2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine

Cat. No. B038725
CAS RN: 114043-34-4
M. Wt: 548.5 g/mol
InChI Key: WIHLYNPLPOZMMA-BEFAXECRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine (TNP-TV-G) is a synthetic peptide that has been widely used in scientific research for its unique biochemical and physiological properties. This peptide is composed of four amino acids, including tyrosine, valine, glycine, and a trinitrophenyl group. TNP-TV-G has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine acts as a hapten-carrier conjugate by binding to carrier proteins, which then stimulate the immune system. The trinitrophenyl group acts as the hapten, while the peptide serves as the carrier. 2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine has also been shown to inhibit the activity of various enzymes, including proteases and kinases.
Biochemical and Physiological Effects:
2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine has been shown to induce a strong immune response in animals and humans. It has been used to develop vaccines against infectious diseases, such as influenza and hepatitis B. 2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine has also been shown to inhibit the activity of various enzymes, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, it also has several limitations, including its high cost, limited solubility, and potential toxicity.

Future Directions

There are several future directions for the use of 2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine in scientific research. One potential application is the development of vaccines against emerging infectious diseases, such as COVID-19. 2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine could also be used to study the mechanism of action of various enzymes and to develop new enzyme inhibitors for therapeutic use. Additionally, 2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine could be used to develop new diagnostic tools for the detection of infectious diseases and other medical conditions.
Conclusion:
In conclusion, 2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine is a synthetic peptide that has been widely used in scientific research for its unique biochemical and physiological properties. The peptide has been synthesized using various methods, and its mechanism of action has been extensively studied. 2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine has been shown to induce a strong immune response and to inhibit the activity of various enzymes. While 2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine has several advantages for lab experiments, it also has several limitations. There are several future directions for the use of 2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine in scientific research, including the development of vaccines, enzyme inhibitors, and diagnostic tools.

Synthesis Methods

The synthesis of 2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine involves the coupling of tyrosine, valine, and glycine to the trinitrophenyl group. The peptide can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a solid support, while LPPS involves the synthesis of the peptide in solution.

Scientific Research Applications

2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine has been widely used in scientific research as a hapten-carrier conjugate. It has been used to study the immune response to haptens and to develop vaccines against infectious diseases. 2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine has also been used to study the mechanism of action of various enzymes, including proteases and kinases.

properties

CAS RN

114043-34-4

Product Name

2,4,6-Trinitrophenyl-tyrosyl-valyl-glycine

Molecular Formula

C22H24N6O11

Molecular Weight

548.5 g/mol

IUPAC Name

2-[[(2S)-2-[[(2R)-3-(4-hydroxyphenyl)-2-(2,4,6-trinitroanilino)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid

InChI

InChI=1S/C22H24N6O11/c1-11(2)19(22(33)23-10-18(30)31)25-21(32)15(7-12-3-5-14(29)6-4-12)24-20-16(27(36)37)8-13(26(34)35)9-17(20)28(38)39/h3-6,8-9,11,15,19,24,29H,7,10H2,1-2H3,(H,23,33)(H,25,32)(H,30,31)/t15-,19+/m1/s1

InChI Key

WIHLYNPLPOZMMA-BEFAXECRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

sequence

YVG

synonyms

2,4,6-trinitrophenyl-tyrosyl-valyl-glycine
TNP-Tyr-Val-Gly

Origin of Product

United States

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